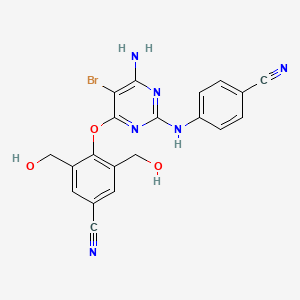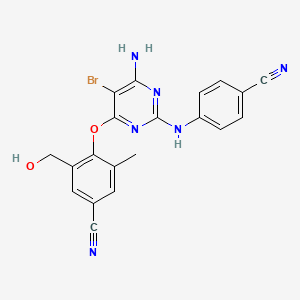
Fasudil Impurity 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fasudil Impurity 3 is a byproduct formed during the synthesis of fasudil, a selective RhoA/Rho kinase inhibitor. Fasudil is known for its vasodilatory activity, particularly in blood vessels serving the brain. This compound is one of the main impurities found in fasudil medicaments or preparations.
Preparation Methods
The synthesis of Fasudil Impurity 3 involves several steps. One method involves the oxidation of fasudil, which is a common route for generating impurities. The reaction conditions typically include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions. Industrial production methods often involve the use of large-scale reactors and continuous monitoring to ensure the purity and yield of the desired product .
Chemical Reactions Analysis
Fasudil Impurity 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fasudil can lead to the formation of various oxidized derivatives, including this compound .
Scientific Research Applications
Fasudil Impurity 3 has several scientific research applications, including:
Chemistry: It is used as a reference standard for the analysis and detection of impurities in fasudil preparations.
Biology: It is used in studies to understand the metabolic pathways and degradation products of fasudil.
Medicine: It is used in pharmacokinetic and toxicological studies to assess the safety and efficacy of fasudil.
Industry: It is used in quality control processes to ensure the purity and consistency of fasudil products.
Mechanism of Action
The mechanism of action of Fasudil Impurity 3 is similar to that of fasudil. It inhibits Rho-associated protein kinases (ROCKs), which are serine/threonine kinases that are downstream effectors of the small GTPase Rho. ROCK regulates the cytoskeleton through phosphorylating a variety of targets. By inhibiting ROCK, this compound can affect various cellular processes, including actin cytoskeleton organization, cell migration, smooth muscle contraction, chemotaxis, cell adhesion, neurite outgrowth, autophagy, and apoptosis .
Comparison with Similar Compounds
Fasudil Impurity 3 can be compared with other similar compounds, such as:
Hydroxyfasudil: Another impurity formed during the synthesis of fasudil, known for its higher Rho kinase inhibitory activity.
Fasudil Analogues: Various analogues of fasudil have been synthesized and studied for their inhibitory effects on Rho kinase and their potential therapeutic applications.
This compound is unique in its specific formation pathway and its role as a reference standard in quality control processes .
Properties
CAS No. |
166895-80-3 |
|---|---|
Molecular Formula |
C14H17N3O2S . HCl |
Molecular Weight |
291.37 36.46 |
Appearance |
White powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Isoquinoline, 8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


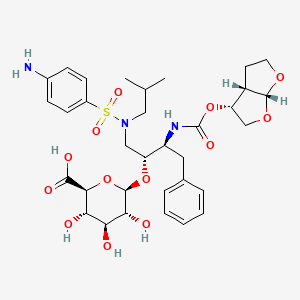
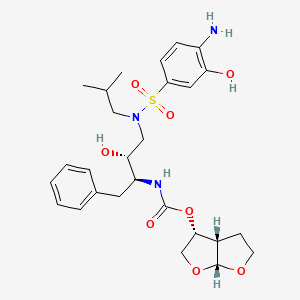
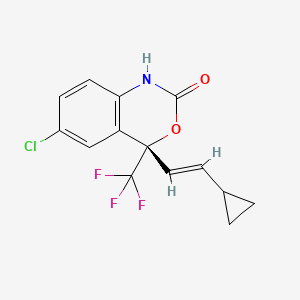
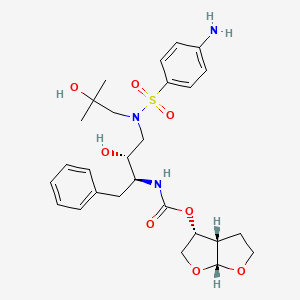
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600901.png)
